molecular formula C7H12O2 B14306011 4-Hydroxy-2,4-dimethylpent-2-enal CAS No. 113279-22-4

4-Hydroxy-2,4-dimethylpent-2-enal

Cat. No.: B14306011
CAS No.: 113279-22-4
M. Wt: 128.17 g/mol
InChI Key: RGIBVXKPZFPOCX-UHFFFAOYSA-N
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Description

4-Hydroxy-2,4-dimethylpent-2-enal is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,4-dimethylpent-2-enal can be achieved through several methods. One common approach involves the aldol condensation reaction between acetone and isobutyraldehyde, followed by selective oxidation to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide (NaOH) to facilitate the condensation, and an oxidizing agent like pyridinium chlorochromate (PCC) for the oxidation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and selectivity. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,4-dimethylpent-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-Hydroxy-2,4-dimethylpentanoic acid.

    Reduction: 4-Hydroxy-2,4-dimethylpentanol.

    Substitution: 4-Alkoxy-2,4-dimethylpent-2-enal or 4-Acetoxy-2,4-dimethylpent-2-enal.

Scientific Research Applications

4-Hydroxy-2,4-dimethylpent-2-enal has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is being conducted on its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,4-dimethylpent-2-enal involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions with amino acids in proteins, potentially modifying their activity. These interactions can affect various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,4-dimethylpent-2-enal
  • 4-Hydroxy-2,4-dimethylhex-2-enal
  • 4-Hydroxy-2,4-dimethylbut-2-enal

Uniqueness

4-Hydroxy-2,4-dimethylpent-2-enal is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both a hydroxyl and an aldehyde group in the same molecule allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

113279-22-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-hydroxy-2,4-dimethylpent-2-enal

InChI

InChI=1S/C7H12O2/c1-6(5-8)4-7(2,3)9/h4-5,9H,1-3H3

InChI Key

RGIBVXKPZFPOCX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)O)C=O

Origin of Product

United States

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